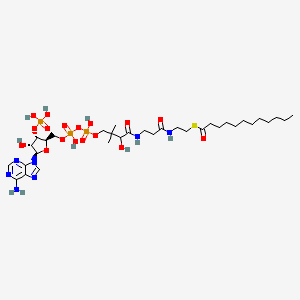

COENZYME A,S-DODECANOATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the chemical formula COENZYME A,S-DODECANOATE Lauroyl Coenzyme A . It is a significant biological coenzyme that plays a crucial role in the metabolism of fatty acids within living organisms. This compound is involved in the transport and catalytic processes of fatty acids, making it essential for various biochemical pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lauroyl Coenzyme A is typically synthesized through the esterification reaction between lauric acid and coenzyme A. The reaction involves the formation of an ester bond between the carboxyl group of lauric acid and the hydroxyl group of coenzyme A .

Industrial Production Methods: In industrial settings, the synthesis of Lauroyl Coenzyme A can be achieved through chemical synthesis methods. The process involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Lauroyl Coenzyme A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different fatty acid derivatives, while reduction can yield various alcohols and hydrocarbons .

Applications De Recherche Scientifique

Biochemical Functions

Coenzyme A, S-dodecanoate is synthesized through the condensation of coenzyme A with lauric acid (dodecanoic acid). This reaction is catalyzed by acyl-CoA ligases, which activate fatty acids for subsequent metabolic processes. The primary functions of this compound include:

- Fatty Acid Metabolism : Coenzyme A derivatives are essential for the β-oxidation of fatty acids, where they facilitate the breakdown of long-chain fatty acids into acetyl-CoA units for energy production.

- Biosynthesis of Lipids : It plays a critical role in the synthesis of complex lipids, including phospholipids and triglycerides, which are vital for cellular structure and function.

- Regulation of Metabolic Pathways : Coenzyme A derivatives act as allosteric regulators in various metabolic pathways, influencing enzyme activities and metabolic flux.

Metabolic Studies

Coenzyme A, S-dodecanoate has been extensively studied in metabolic research. For instance, its role in mitochondrial fatty acid oxidation has been highlighted in studies involving gene knockout models. These studies have shown that alterations in CoA metabolism can lead to metabolic disorders and have implications for conditions such as obesity and diabetes .

Polymer Biosynthesis

Research has demonstrated that Coenzyme A derivatives can be utilized in the biosynthesis of polyhydroxyalkanoates (PHAs), biopolymers produced by microorganisms. The channeling of CoA-derived monomers into PHA synthesis pathways has been characterized in various bacterial strains . This application is significant for developing biodegradable plastics from renewable resources.

Therapeutic Potential

The antioxidant function of coenzyme A has garnered attention in therapeutic research. Studies suggest that protein CoAlation—where coenzyme A modifies protein cysteine residues—plays a protective role during oxidative stress . This mechanism has implications for diseases characterized by oxidative damage, including neurodegenerative disorders.

Case Study 1: Fatty Acid Metabolism in Mice

A study investigating the metabolic adaptations in medium-chain acyl-CoA dehydrogenase knockout (MCAD-KO) mice revealed significant changes in gene expression related to CoA metabolism. The results indicated compensatory mechanisms involving acyl-CoA thioesterases that enhance free fatty acid oxidation pathways .

| Parameter | MCAD-KO Mice | Wild Type Mice |

|---|---|---|

| LCAD Protein Concentration | Low | Normal |

| Gene Expression Changes | Upregulated | Downregulated |

| Lipid Peroxidation Indicator | No Significant Change | Normal |

Case Study 2: Polyhydroxyalkanoate Production

In a study focused on polyhydroxybutyrate biosynthesis from lauric acid using engineered bacterial strains, it was found that the presence of Coenzyme A derivatives significantly increased polymer yield. The engineered strains exhibited enhanced enoyl-CoA hydratase activity, facilitating improved conversion rates .

Mécanisme D'action

Lauroyl Coenzyme A exerts its effects by acting as a carrier and catalyst for fatty acids within the body. It facilitates the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce energy. The molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and carnitine palmitoyltransferase .

Comparaison Avec Des Composés Similaires

Myristoyl Coenzyme A (C35H62N7O17P3S): Similar in structure but contains a longer fatty acid chain.

Palmitoyl Coenzyme A (C37H66N7O17P3S): Contains an even longer fatty acid chain compared to Lauroyl Coenzyme A.

Stearoyl Coenzyme A (C39H70N7O17P3S): Contains the longest fatty acid chain among the similar compounds

Uniqueness: Lauroyl Coenzyme A is unique due to its specific chain length, which makes it particularly effective in certain metabolic pathways. Its intermediate chain length allows it to participate in both short-chain and long-chain fatty acid metabolism, providing versatility in biochemical processes .

Propriétés

Formule moléculaire |

C33H58N7O17P3S |

|---|---|

Poids moléculaire |

949.8 g/mol |

Nom IUPAC |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate |

InChI |

InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/t22-,26-,27-,28?,32-/m1/s1 |

Clé InChI |

YMCXGHLSVALICC-IIZVUBDFSA-N |

SMILES isomérique |

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canonique |

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonymes |

coenzyme A, lauroyl- dodecanoyl-CoA lauroyl-CoA lauroyl-coenzyme A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.